Propylene glycol monooleate

Description

Properties

CAS No. |

1330-80-9 |

|---|---|

Molecular Formula |

C21H40O3 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

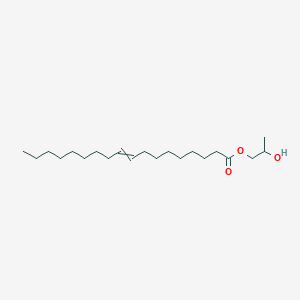

2-hydroxypropyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10+ |

InChI Key |

ZVTDEEBSWIQAFJ-ZHACJKMWSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O |

Other CAS No. |

1330-80-9 |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

Propylene Glycol Monooleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) glycol monooleate is a versatile nonionic surfactant and emulsifier with widespread applications in the pharmaceutical, cosmetic, and food industries.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, supported by experimental methodologies and data presented for clarity and comparative analysis.

Chemical and Physical Properties

Propylene glycol monooleate is an ester formed from the reaction of oleic acid with propylene glycol.[1] It is primarily recognized for its ability to stabilize oil-in-water emulsions, enhance the solubility of poorly water-soluble compounds, and act as a moisturizing agent.[2][3]

General Properties

| Property | Value | Reference |

| Chemical Name | This compound | [4] |

| CAS Number | 1330-80-9 | [1][2][5] |

| Molecular Formula | C21H40O3 | [1][3][5] |

| Molecular Weight | 340.54 g/mol | [5][] |

| Appearance | Colorless to pale yellow, low viscosity, oily liquid | [1][2][3][4] |

| Odor | Mild, characteristic | [2][7] |

Physicochemical Data

| Property | Value | Reference |

| Boiling Point | 176-183 °C | [3][5] |

| Density | 0.919 g/cm³ | [3][5] |

| Solubility | Soluble in organic solvents; sparingly soluble in water (3.3 mg/L) | [3] |

| Flash Point | 167 °C (333 °F) (TCC, est.) | [7] |

| logP (o/w) | 7.573 (est.) | [7] |

| Acid Value | ≤ 5.0 mg KOH/g | [4] |

Experimental Protocols

Determination of Purity by Gas Chromatography

The purity of this compound can be determined using gas chromatography (GC), a common analytical technique for separating and analyzing volatile compounds.[8]

Methodology:

A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is typically used. The sample is first derivatized to increase its volatility.

-

Sample Preparation: A known amount of the this compound sample is dissolved in a suitable solvent, such as pyridine. A silylating agent, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS), is added to derivatize the hydroxyl groups. An internal standard, such as n-heptadecane, is also added for accurate quantification.

-

GC Conditions:

-

Column: Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a non-polar stationary phase.

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Analysis: The derivatized sample is injected into the gas chromatograph. The retention times and peak areas of the components are recorded. The purity is calculated by comparing the peak area of this compound to the peak area of the internal standard and referencing a calibration curve.

Below is a graphical representation of the experimental workflow for purity determination.

Caption: Workflow for Purity Determination of this compound by GC.

Safety and Handling

This compound is generally considered to be a safe and well-tolerated excipient.[1] However, as with any chemical, appropriate safety precautions should be observed.

-

Handling: Wear protective gloves, clothing, and eye protection.[9] Ensure adequate ventilation in the handling area.[10]

-

First Aid:

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.

Applications in Drug Development

The emulsifying and solubilizing properties of this compound make it a valuable component in various pharmaceutical formulations.[3][]

-

Topical Formulations: It is used in creams, lotions, and ointments as an emulsifier and to improve the texture and feel of the product.

-

Oral Formulations: It can be used to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

-

Parenteral Formulations: In some cases, it can be used as a co-solvent or emulsifier in injectable formulations.

The logical relationship of its properties to its primary function as an emulsifier is illustrated below.

Caption: Logical Flow from Chemical Structure to Emulsification Function.

This guide provides a foundational understanding of this compound for professionals in research and drug development. The compiled data and illustrated workflows aim to support further investigation and application of this versatile excipient.

References

- 1. CAS 1330-80-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound (1330-80-9) for sale [vulcanchem.com]

- 4. stenfy.in [stenfy.in]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 7. propylene glycol oleate, 1330-80-9 [thegoodscentscompany.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. angenechemical.com [angenechemical.com]

- 10. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. echemi.com [echemi.com]

Propylene Glycol Monooleate (CAS 1330-80-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol monooleate, identified by the CAS number 1330-80-9, is an ester formed from the reaction of propylene glycol and oleic acid.[1][2][3] This compound is a colorless to pale yellow, oily liquid with hygroscopic properties.[1][2][3] Functioning primarily as a nonionic surfactant and emulsifier, it finds extensive applications across the pharmaceutical, cosmetic, and food industries.[1][2][3][4] Its amphiphilic nature, possessing both a hydrophilic propylene glycol head and a lipophilic oleic acid tail, allows it to stabilize oil-in-water emulsions, making it a valuable excipient in various formulations.[1][4] In the realm of drug development, it is particularly noted for its role as a solubilizer and a penetration enhancer in topical and transdermal delivery systems.[5][6][7] This guide provides an in-depth technical overview of propylene glycol monooleate, encompassing its physicochemical properties, synthesis, applications in drug delivery, and safety information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and formulation development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1330-80-9 | [1][2][3] |

| Molecular Formula | C21H40O3 | [1][2][3] |

| Molecular Weight | 340.54 g/mol | [1][2] |

| Appearance | Colorless to pale yellow oily liquid | [1][2][3] |

| Boiling Point | 176-183 °C at 2 Torr | [8] |

| Density | 0.919 g/cm³ at 20°C | [8] |

| Water Solubility | 9.738 µg/L at 28°C | [8] |

| LogP (o/w) | 7.46 | [8] |

| Synonyms | Propylene glycol oleate (B1233923), 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol | [1][3] |

Synthesis of this compound

This compound is typically synthesized through the esterification of oleic acid and propylene glycol. Both chemical and enzymatic methods have been employed for its production.

Chemical Synthesis

A common industrial method involves the direct esterification of oleic acid with propylene glycol at elevated temperatures, often in the presence of a catalyst.

Experimental Protocol: Direct Esterification

-

Reactants: Oleic acid and 1,2-propanediol are the primary reactants. A typical molar ratio is between 2:1 and 4:1 of 1,2-propanediol to oleic acid.

-

Catalyst: A basic catalyst, such as potassium carbonate, calcium oxide, or sodium carbonate, is added to the 1,2-propanediol. The catalyst amount is typically 0.10% to 0.30% of the weight of 1,2-propanediol.

-

Reaction Conditions: The mixture is heated to a reaction temperature of 160-180°C under a vacuum of 0.06-0.08 MPa. The esterification reaction is carried out for 2-4 hours.

-

Neutralization: After the reaction is complete, the mixture is cooled to 140-150°C, and phosphoric acid is added to neutralize the basic catalyst. The neutralization reaction proceeds for 0.5-1 hour.

-

Purification: The resulting crude ester can be purified through a multi-stage distillation process to remove water, excess 1,2-propanediol, and any formed diesters, yielding a high-purity this compound product.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often resulting in a product with fewer impurities.

Experimental Protocol: Lipase-Catalyzed Esterification

-

Reactants: Oleic acid (e.g., 1g, 3.54 mM) and propylene glycol (e.g., 0.81g, 10.6 mM) are combined.

-

Enzyme: An immobilized lipase (B570770) (e.g., 100 mg of Lipase sp-382) is used as the catalyst.

-

Solvent: A suitable organic solvent, such as tertiary butyl alcohol (e.g., 5 ml), is used as the reaction medium.

-

Dehydrating Agent: A molecular sieve (e.g., 1g of 3A) is added to remove the water produced during the reaction and shift the equilibrium towards ester formation.

-

Reaction Conditions: The reaction mixture is placed in a sealed flask and shaken at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 6 hours).

-

Product Analysis: The reaction progress and product composition can be analyzed using techniques such as gas chromatography to determine the ester synthesis ratio and the relative amounts of monoester and diester.[9]

Applications in Drug Development

This compound serves as a versatile excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.

Emulsifier and Solubilizer

Its surfactant properties make it an effective emulsifier for creating stable oil-in-water creams and lotions. It can also enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving their bioavailability in topical formulations.

Penetration Enhancer

A key application of this compound in drug delivery is its role as a penetration enhancer, facilitating the transport of APIs across the stratum corneum, the primary barrier of the skin.

Mechanism of Action as a Penetration Enhancer

The penetration-enhancing effect of propylene glycol is attributed to its ability to interact with the components of the stratum corneum. The proposed mechanisms include:

-

Disruption of Stratum Corneum Lipids: Propylene glycol can fluidize the lipid bilayers of the stratum corneum, increasing their permeability.[10]

-

Solubilization of Keratin (B1170402): It can interact with and solubilize the keratin within the corneocytes.[7]

-

Increased Drug Partitioning: It can alter the solubility of the drug within the stratum corneum, thereby increasing its partitioning from the vehicle into the skin.[7]

-

Hydration of the Stratum Corneum: By acting as a humectant, it can increase the hydration of the stratum corneum, which is known to enhance the permeation of many drugs.[7]

The oleate moiety of this compound, being a fatty acid ester, can further contribute to the disruption of the highly ordered lipid structure of the stratum corneum, creating a synergistic enhancement effect.

Experimental Workflow: In Vitro Skin Permeation Study

The following workflow outlines a typical experiment to evaluate the effect of this compound on the skin permeation of a drug.

Caption: Workflow for an in vitro skin permeation study.

Safety and Toxicology

This compound is generally considered a safe and well-tolerated excipient.

| Safety Aspect | Information | Reference |

| General Safety | Generally Recognized as Safe (GRAS) for use in food products. | [3] |

| Acute Toxicity | Considered to have low acute toxicity. | [11] |

| Skin Irritation | Generally considered non-irritating to the skin, though some safety data sheets recommend avoiding contact with skin and eyes. | [11][12] |

| Environmental Impact | Biodegradable. | [3] |

Handling Precautions:

Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment such as safety glasses and gloves. Ensure adequate ventilation in the working area. For detailed safety information, refer to the material safety data sheet (MSDS).[11][12][13][14]

Conclusion

This compound (CAS 1330-80-9) is a multifunctional excipient with a well-established safety profile. Its properties as an emulsifier, solubilizer, and penetration enhancer make it a valuable tool for researchers and formulation scientists in the development of a wide range of pharmaceutical products, especially for topical and transdermal applications. A thorough understanding of its physicochemical characteristics and mechanisms of action is essential for its optimal use in advancing drug delivery technologies.

References

- 1. This compound (1330-80-9) for sale [vulcanchem.com]

- 2. Buy this compound | 1330-80-9 [smolecule.com]

- 3. CAS 1330-80-9: this compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. Topical glycerol monooleate/propylene glycol formulations enhance 5-aminolevulinic acid in vitro skin delivery and in vivo protophorphyrin IX accumulation in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]

- 8. 1330-80-9 | CAS DataBase [m.chemicalbook.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. researchgate.net [researchgate.net]

- 11. angenechemical.com [angenechemical.com]

- 12. cdn.chemservice.com [cdn.chemservice.com]

- 13. echemi.com [echemi.com]

- 14. lookchem.com [lookchem.com]

Propylene glycol monooleate molecular weight and formula

An In-depth Technical Guide to Propylene (B89431) Glycol Monooleate for Researchers and Drug Development Professionals

Introduction

Propylene glycol monooleate (PGMO) is a nonionic surfactant belonging to the class of glycol esters, formed through the esterification of propylene glycol with oleic acid.[1][2] Its amphiphilic nature, possessing both hydrophilic and hydrophobic properties, makes it a valuable excipient in various industrial applications, including pharmaceuticals, cosmetics, and food products.[1][2][3] In the realm of drug development, its functions as an emulsifier, stabilizer, and solubilizing agent are of particular interest for the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and analysis of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow, oily liquid.[1][3] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C21H40O3 | [1][2][4][] |

| Molecular Weight | 340.54 g/mol | [1][4][] |

| CAS Number | 1330-80-9 | [1][2][3][4] |

| IUPAC Name | 2-hydroxypropyl (9Z)-octadec-9-enoate | [1] |

| Synonyms | 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol; Propylene glycol oleate | [3][4] |

| Density | 0.919 g/cm³ | [4] |

| Boiling Point | 176-183 °C | [4] |

| Physical State | Liquid | [4] |

| Solubility | Practically insoluble in water; soluble in organic solvents. |

Synthesis and Purification

This compound is typically synthesized through the esterification of oleic acid and propylene glycol. This can be achieved via chemical or enzymatic processes.

Experimental Protocol: Chemical Synthesis

A common method for the production of this compound involves the direct esterification of oleic acid with propylene oxide in the presence of a catalyst.

Materials:

-

Oleic acid

-

Propylene oxide

-

Tertiary amine or quaternary ammonium (B1175870) salt catalyst (e.g., N-methylpiperidine)

-

Nitrogen gas

-

Activated carbon

-

Warm water (50°C)

Procedure:

-

Charge a reaction vessel with oleic acid and the catalyst.

-

Heat the mixture to the reaction temperature (e.g., 90°C).

-

Add propylene oxide to the reaction mixture over a period of time, maintaining the temperature and pressure (e.g., ≤ 5 kg/cm ² G). The molar ratio of propylene oxide to oleic acid should be approximately 0.9 to 1.1.

-

After the addition is complete, continue the reaction for a specified time (e.g., 1 hour) to ensure completion.

-

Blow nitrogen gas through the mixture to remove any unreacted propylene oxide.

-

Cool the reaction mixture to approximately 50°C.

-

Wash the crude product by adding warm water, mixing, and then separating the aqueous phase. Repeat this washing step three times.

-

Add activated carbon to the washed product.

-

Dehydrate the mixture under vacuum (e.g., ≤ 10 mmHg) at a specified temperature (e.g., 70°C) for a set duration (e.g., 3 hours).

-

Filter off the activated carbon to obtain the purified this compound.[6]

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods

The analysis of this compound, particularly its purity and composition in formulations, is crucial. Gas chromatography (GC) is a primary analytical technique employed for this purpose.

Experimental Protocol: Gas Chromatography (GC) Analysis

This protocol outlines a general procedure for the analysis of propylene glycol esters using gas chromatography with flame ionization detection (FID).

Equipment and Reagents:

-

Gas chromatograph with a split/splitless or on-column injector and an FID.

-

Fused silica (B1680970) capillary column (e.g., 12-25 m, 0.25-0.35 mm i.d., coated with 95% methyl- 5% phenyl silicone).

-

Silylating agents: N,N-bis(trimethylsilyl)fluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).

-

Pyridine (B92270) (analytical grade).

-

Internal standard (e.g., n-heptadecane).

-

Reference standard (e.g., propylene glycol monostearate).

Procedure:

-

Internal Standard Solution Preparation: Accurately weigh the internal standard and dissolve it in pyridine to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Accurately weigh a homogenized sample of this compound into a volumetric flask and dilute to volume with the internal standard solution.

-

Derivatization: Transfer an aliquot of the sample solution to a vial. Add BSTFA and TMCS, cap the vial, and shake vigorously. Heat the mixture at approximately 70°C for 20 minutes to complete the silylation of free hydroxyl groups.

-

GC Analysis: Inject the derivatized sample into the GC. A typical temperature program would be:

-

Initial oven temperature: 50-60°C

-

Ramp rate: 10°C/min

-

Final temperature: 350°C (hold for 1 min)

-

Injector temperature: 320°C (for split injection)

-

Detector temperature: 400°C

-

-

Quantification: Identify the peaks by comparing their retention times with those of the reference standards. The concentration of this compound is determined by comparing its peak area to that of the internal standard.[7]

Applications in Drug Development

This compound serves several key functions in pharmaceutical formulations:

-

Emulsifier and Stabilizer: It is used to create and stabilize oil-in-water emulsions, which can be beneficial for the delivery of lipophilic drugs.[2]

-

Solubilizer: It can enhance the solubility of poorly water-soluble APIs, thereby improving their bioavailability.[1]

-

Skin Conditioning Agent: In topical and transdermal formulations, it can act as a skin conditioning agent and penetration enhancer.[8]

Its "Generally Recognized as Safe" (GRAS) status for use in food products contributes to its favorable safety profile for pharmaceutical applications.[3]

References

- 1. This compound (1330-80-9) for sale [vulcanchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 1330-80-9: this compound | CymitQuimica [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 6. JPH0674237B2 - Method for producing this compound - Google Patents [patents.google.com]

- 7. fao.org [fao.org]

- 8. propylene glycol oleate, 1330-80-9 [thegoodscentscompany.com]

Propylene glycol monooleate structure and synthesis

An In-depth Technical Guide to Propylene (B89431) Glycol Monooleate: Structure and Synthesis

Introduction

Propylene glycol monooleate is an ester formed from the reaction of propylene glycol and oleic acid.[1] It is a non-ionic emulsifier and surfactant widely utilized in the food, pharmaceutical, and cosmetic industries.[2][3] This technical guide provides a detailed overview of its chemical structure, synthesis methodologies, and key experimental protocols.

Chemical Structure

This compound consists of a propylene glycol molecule esterified with a single molecule of oleic acid.[2] This structure imparts both hydrophilic (from the propylene glycol hydroxyl group) and hydrophobic (from the long oleic acid hydrocarbon chain) properties, making it an effective emulsifier.[1] The compound is a colorless to pale yellow, hygroscopic liquid with a slightly oily texture.[1][3]

The IUPAC name for the most common isomer is (Z)-2-hydroxypropyl octadec-9-enoate. It is also known by several synonyms, including 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol and Propylene glycol oleate.[3][4]

Caption: Formation of this compound from Oleic Acid and Propylene Glycol.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1330-80-9 | [2][4] |

| Molecular Formula | C₂₁H₄₀O₃ | [2][4] |

| Molecular Weight | 340.54 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 176-183 °C | [1][4] |

| Density | 0.919 g/cm³ | [1][4] |

| Acid Value | 5.0 mgKOH/gm max | [6] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

Synthesis of this compound

This compound can be synthesized through several methods, primarily direct esterification, transesterification, reaction with propylene oxide, and enzymatic synthesis.[7]

Caption: General workflow for the synthesis of this compound.

Direct Esterification

Direct esterification involves the reaction of oleic acid with propylene glycol, typically in the presence of an acidic or alkaline catalyst at elevated temperatures.[7] This method can produce a mixture of monoesters and diesters.[7]

Transesterification

Transesterification is a common industrial method where triglycerides (fats and oils) are reacted with propylene glycol.[8][9] This process is often more economical due to the lower cost of triglycerides compared to fatty acids.[8] The reaction products include a mixture of propylene glycol monoesters and diesters, as well as mono- and diglycerides.[8][10]

Reaction with Propylene Oxide

Another synthesis route involves the addition of propylene oxide to oleic acid in the presence of a catalyst, such as a strong alkali (e.g., potassium hydroxide) or a Lewis acid.[11][12]

Enzymatic Synthesis

Lipases can be used as catalysts for the esterification of oleic acid and propylene glycol.[7][13] This method offers a "clean label" approach and can be performed under milder reaction conditions.[7][13]

Quantitative Synthesis Data

The following table summarizes quantitative data from various synthesis methods.

| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield/Purity | Reference |

| Direct Esterification | Stearic Acid, 1,2-Propane diol | Base catalyst | 160-180 | 2-4 | >99% Purity | [14] |

| Transesterification | Soybean Oil, Propylene Glycol | Lithium Carbonate (0.5%) | 180-190 | 10 | - | [9] |

| Reaction with Propylene Oxide | Fatty Acid, Propylene Oxide | Potassium Hydroxide (1.5%) | 115-130 | - | - | [12] |

| Enzymatic Synthesis | Oleic Acid, Propylene Glycol | Immobilized Lipase | 50 | 6 | 93.7% Ester Synthesis Ratio | [13] |

Experimental Protocols

Protocol for Direct Esterification

This protocol is based on the industrial production of propylene glycol monostearate, which can be adapted for monooleate.[14]

-

Preparation: Heat and filter 1,2-propanediol and oleic acid separately.

-

Reaction Setup: Pump the filtered 1,2-propanediol into a reactor. Add a base catalyst and stir for 25-35 minutes.

-

Esterification: Pump the oleic acid into the reactor. Control the reaction temperature at 160-180°C and maintain a vacuum of 0.06-0.08 MPa for 2-4 hours.

-

Neutralization: After the esterification is complete, discharge the crude product and add phosphoric acid to neutralize the catalyst. Carry out the neutralization reaction at 140-150°C for 0.5-1 hour.

-

Purification: The resulting crude ester is then purified, typically by multi-stage distillation, to obtain high-purity this compound.[14]

Protocol for Transesterification

This protocol is adapted from the synthesis of soy oil glycol esters.[9]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and condenser, combine soybean oil and propylene glycol in a 1:6 molar ratio.

-

Catalyst Addition: Add lithium carbonate (0.5% by weight of the oil) as a catalyst.

-

Reaction: Heat the mixture to 180-190°C for 10 hours with continuous stirring.

-

Neutralization: After the reaction, cool the mixture and neutralize it with a 0.1 M acetic acid solution.

-

Purification: Remove excess propylene glycol by extraction with distilled water.

Protocol for Lipase-Catalyzed Esterification

This protocol is based on the enzymatic synthesis of this compound.[13]

-

Reaction Mixture: In an Erlenmeyer flask, combine oleic acid (3.54 mmol), propylene glycol (10.6 mmol), 5 ml of tertiary butyl alcohol, 100 mg of immobilized lipase, and 1 g of molecular sieve 3A.

-

Reaction: Shake the flask at 50°C for 6 hours.

-

Analysis: The resulting product can be analyzed to determine the ester synthesis ratio and the content of this compound.[13]

References

- 1. This compound (1330-80-9) for sale [vulcanchem.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 1330-80-9: this compound | CymitQuimica [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Oleic acid, monoester with propane-1,2-diol | C21H40O3 | CID 6433267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. stenfy.in [stenfy.in]

- 7. bakerpedia.com [bakerpedia.com]

- 8. US6723863B2 - Methods for the preparation of propylene glycol fatty acid esters - Google Patents [patents.google.com]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. fao.org [fao.org]

- 11. JPH0674237B2 - Method for producing this compound - Google Patents [patents.google.com]

- 12. US3499917A - Process for preparing high molecular content ester of propylene glycol - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. CN105152929B - A kind of propylene glycol monostearate and its industrial process and application - Google Patents [patents.google.com]

Propylene glycol monooleate solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of Propylene (B89431) Glycol Monooleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene glycol monooleate (PGMO) is a nonionic surfactant and emulsifier extensively utilized across the pharmaceutical, cosmetic, and food industries.[1] Its amphiphilic nature, stemming from a hydrophilic propylene glycol head and a lipophilic oleic acid tail, dictates its solubility characteristics and functional properties. This technical guide provides a comprehensive overview of the solubility of PGMO in aqueous and organic media. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and discusses the implications of its solubility profile for various applications, particularly in drug delivery systems.

Introduction to this compound

This compound (CAS No. 1330-80-9) is an ester formed from the reaction of propylene glycol with oleic acid.[1] It is a colorless to pale yellow, viscous liquid with a mild, slightly oily odor.[2] As a nonionic surfactant, it is valued for its ability to reduce surface tension and stabilize oil-in-water emulsions.[1][3] This property makes it a critical ingredient in a wide array of products, where it functions as an emulsifier, stabilizer, solubilizer, and dispersant.[1][] In the pharmaceutical field, PGMO is particularly noted for its role in enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[][5]

Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible.[6][7] this compound's structure is amphiphilic, containing both a polar (hydrophilic) region—the hydroxyl group of the propylene glycol moiety—and a large non-polar (lipophilic) region—the long hydrocarbon chain of the oleic acid.

This dual character means it does not dissolve readily in highly polar solvents like water but shows good solubility in many organic solvents.[5] The long hydrocarbon tail dominates its overall properties, making it largely hydrophobic. In aqueous systems, it acts as a surfactant, forming micelles above a certain concentration (the Critical Micelle Concentration or CMC), which can encapsulate hydrophobic substances, thereby increasing their apparent solubility in water.

Quantitative Solubility Data

The solubility of PGMO is highly dependent on the solvent and temperature. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility | Source |

| 25 | 0.009738 mg/L (est.) | [8] |

| Not Specified | 3.3 mg/L | [3][5] |

| Not Specified | Insoluble | [9] |

Note: The term "insoluble" in many datasheets is a qualitative descriptor indicating very low solubility. The quantitative values confirm that PGMO is very poorly soluble in water.

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Solubility Description | Source(s) |

| Ethanol | Soluble | [9] |

| Ethyl Acetate | Soluble | [9] |

| Acetone | Soluble | [10] |

| Chloroform | Soluble | [11] |

| Toluene | Soluble | [12] |

| Propylene Glycol | Insoluble | [3][5] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for formulation development. The shake-flask method is a standard and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Protocol: Shake-Flask Method for Solubility Determination

-

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

-

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol)

-

Glass vials or flasks with airtight screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or gravimetric analysis).

-

-

Procedure:

-

Add an excess amount of PGMO to a vial containing a known volume of the solvent. The excess solid/liquid phase ensures that saturation is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

After equilibration, allow the vials to stand at the same constant temperature to let the undissolved PGMO settle.

-

For complete phase separation, centrifuge the samples at a controlled temperature.

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any remaining undissolved micro-particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent for analysis.

-

Quantify the concentration of PGMO in the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-FID).

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/L, g/100mL, or molarity.

-

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination protocol.

Applications in Drug Development and Formulation

The solubility characteristics of PGMO are pivotal to its function in pharmaceutical formulations.

-

Solubilizer for Poorly Soluble Drugs: Many APIs are lipophilic and exhibit poor water solubility, which limits their absorption and bioavailability. PGMO can be used in formulations to dissolve or disperse these drugs, improving their delivery.[][5] For instance, it is a component in self-emulsifying drug delivery systems (SEDDS), which form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug absorption.

-

Topical and Transdermal Delivery: PGMO is used in topical formulations to enhance the penetration of APIs through the skin.[13] Studies have shown that formulations containing propylene glycol and glycerol (B35011) monooleate (a similar compound) can significantly increase the skin permeation and retention of drugs like 5-aminolevulinic acid (5-ALA).[13][14]

-

Formation of Liquid Crystalline Phases: In complex systems with other lipids, co-solvents (like propylene glycol), and water, PGMO can participate in the formation of various liquid crystalline phases (e.g., cubic, hexagonal).[5][15] These ordered structures can be used to create sophisticated drug delivery systems that provide sustained or controlled release of an entrapped API.[15]

Conclusion

This compound is a versatile excipient with a well-defined solubility profile characterized by very low aqueous solubility and good solubility in a range of organic solvents. This amphiphilic nature is the foundation of its utility as an emulsifier and solubilizing agent in the pharmaceutical and other industries. A thorough understanding of its solubility, determined through standardized protocols like the shake-flask method, is essential for formulation scientists to harness its full potential in developing effective and stable drug delivery systems for poorly soluble compounds.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 1330-80-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 1330-80-9 [smolecule.com]

- 5. This compound (1330-80-9) for sale [vulcanchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. propylene glycol oleate, 1330-80-9 [thegoodscentscompany.com]

- 9. fao.org [fao.org]

- 10. scribd.com [scribd.com]

- 11. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Polyoxyethylene sorbitan monooleate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Topical glycerol monooleate/propylene glycol formulations enhance 5-aminolevulinic acid in vitro skin delivery and in vivo protophorphyrin IX accumulation in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Propylene Glycol Monooleate: A Technical Guide to Critical Micelle Concentration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical micelle concentration (CMC) of propylene (B89431) glycol monooleate, a nonionic surfactant of significant interest in pharmaceutical and research applications. This document summarizes the available quantitative data, details experimental protocols for CMC determination, and discusses the key factors influencing micellization.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental parameter of a surfactant, defining the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, surfactant molecules primarily exist as monomers and may adsorb at interfaces. Above the CMC, any additional surfactant added to the solution will preferentially form micelles. This phenomenon is crucial for a variety of applications, including drug solubilization, emulsion stabilization, and detergency.

Propylene glycol monooleate, an ester of propylene glycol and oleic acid, is a water-insoluble, nonionic surfactant. Its amphiphilic nature, possessing both a hydrophilic propylene glycol head and a lipophilic oleic acid tail, drives its self-assembly into micelles in aqueous environments.

Quantitative Data on the CMC of this compound

Comprehensive quantitative data on the critical micelle concentration (CMC) of this compound under various experimental conditions is limited in publicly available literature. However, a key reported value is:

| Surfactant | Solvent | Temperature (°C) | CMC (Molar) | Reference |

| This compound | Aqueous | Not Specified | ~ 1 x 10⁻⁴ M | [1] |

It is important to note that the CMC of a surfactant is not an absolute value but is influenced by several factors, as detailed in Section 4.

Experimental Protocols for CMC Determination

The CMC of this compound can be determined using various experimental techniques. The two most common methods for nonionic surfactants are surface tensiometry and fluorescence spectroscopy.

Surface Tension Method

This method is based on the principle that as the concentration of a surfactant in a solution increases, the surface tension of the solution decreases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant.

Methodology:

-

Preparation of Solutions: A stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or acetone) is prepared. A series of aqueous solutions with varying concentrations of this compound are then prepared by diluting the stock solution with purified water. It is crucial to ensure the final concentration of the organic solvent is low enough not to significantly affect the CMC.

-

Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used to measure the surface tension of each solution.[2]

-

Measurement: The tensiometer is calibrated according to the manufacturer's instructions. The surface tension of each prepared solution is measured at a constant temperature.

-

Data Analysis: The surface tension values are plotted against the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting curve, typically by finding the intersection of the two linear portions of the graph.[3]

Fluorescence Spectroscopy Method using a Pyrene (B120774) Probe

This technique utilizes the sensitivity of a fluorescent probe, such as pyrene, to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles, experiencing a nonpolar environment. This change is reflected in the fluorescence spectrum of pyrene.

Methodology:

-

Reagent Preparation:

-

Sample Preparation: A series of aqueous solutions containing a fixed, low concentration of pyrene (typically 10⁻⁶ to 10⁻⁷ M) and varying concentrations of this compound are prepared.[1][6] A small aliquot of the pyrene stock solution is added to each this compound solution, and the solvent is evaporated, leaving the pyrene dispersed in the surfactant solution.[1]

-

Instrumentation: A spectrofluorometer is used to measure the fluorescence emission spectra of the prepared solutions.

-

Measurement: The excitation wavelength is typically set to around 335 nm. The emission spectrum is recorded, and the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene monomer fluorescence (around 373 nm and 384 nm, respectively) are measured.[4][5][7]

-

Data Analysis: The ratio of the intensities of the third to the first peak (I₃/I₁) is plotted against the logarithm of the this compound concentration. A significant change in the I₃/I₁ ratio indicates the onset of micellization, and the CMC is determined from the inflection point of this plot.[1][7]

Factors Affecting the Critical Micelle Concentration

Several factors can influence the CMC of this compound:

-

Temperature: For many nonionic surfactants, the CMC generally decreases as the temperature increases. This is because the increased thermal energy reduces the hydration of the hydrophilic head groups, making micellization more favorable. However, some nonionic surfactants exhibit a minimum CMC at a specific temperature, after which the CMC increases with temperature.[8]

-

Presence of Cosolvents: The addition of a cosolvent like propylene glycol to an aqueous solution of a surfactant typically increases the CMC.[9] Propylene glycol can increase the solubility of the surfactant monomers in the bulk solution, thus disfavoring micelle formation.

-

Presence of Electrolytes: The effect of electrolytes on the CMC of nonionic surfactants is generally less pronounced than for ionic surfactants. However, high concentrations of salts can affect the hydration of the hydrophilic groups and thus may have a minor influence on the CMC.

-

Molecular Structure: The length and degree of unsaturation of the hydrophobic tail and the size and nature of the hydrophilic head group significantly impact the CMC.

Visualizations

Caption: Workflow for CMC determination using surface tensiometry.

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Caption: Key factors that influence the CMC of this compound.

References

- 1. reddit.com [reddit.com]

- 2. tegewa.de [tegewa.de]

- 3. justagriculture.in [justagriculture.in]

- 4. researchgate.net [researchgate.net]

- 5. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phase Transition Behavior of Propylene Glycol Monooleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phase transition behavior of propylene (B89431) glycol monooleate (PGMO). Given the limited availability of a complete phase diagram for the PGMO-water system in publicly accessible literature, this guide synthesizes information from analogous lipid systems, such as glycerol (B35011) monooleate (GMO) and other propylene glycol monoesters, to predict and understand the behavior of PGMO. It offers a comprehensive overview of the expected lyotropic liquid crystalline phases, detailed experimental protocols for their characterization, and visual representations of the underlying principles and workflows.

Introduction to Propylene Glycol Monooleate and its Phase Behavior

This compound (PGMO) is a nonionic surfactant and emulsifier used in the pharmaceutical, cosmetic, and food industries.[1][][3] Its amphiphilic nature, possessing both a hydrophilic propylene glycol headgroup and a lipophilic oleate (B1233923) tail, drives its self-assembly into various ordered structures in the presence of a solvent, typically water. These self-assembled structures are known as lyotropic liquid crystalline phases, and their formation is dependent on both the concentration of PGMO and the temperature of the system.[4][5]

The phase behavior of PGMO is of significant interest for drug delivery applications. The different liquid crystalline phases, such as lamellar, hexagonal, and cubic phases, can accommodate hydrophilic, hydrophobic, and amphiphilic drug molecules, offering potential for controlled release and enhanced bioavailability.[6][7] Understanding and controlling the transitions between these phases is crucial for the formulation and stability of such delivery systems.

Expected Lyotropic Liquid Crystalline Phases of PGMO

Based on the behavior of structurally similar lipids like GMO, PGMO is expected to form several distinct liquid crystalline phases upon hydration.[7][8] The progression of these phases is typically a function of increasing water content.

Data on Expected PGMO Phases

| Phase Name | Abbreviation | Structure | Typical Appearance | Key Characteristics |

| Reverse Micellar | L2 | Spheroidal aggregates of PGMO with hydrophilic heads inward, in a continuous oil phase (excess PGMO). | Optically isotropic, low viscosity liquid. | Forms at very low water content. |

| Reverse Hexagonal | HII | Cylindrical water channels arranged in a hexagonal lattice, surrounded by PGMO. | Stiff, non-flowing gel. Optically anisotropic (birefringent). | Characterized by a specific SAXS pattern with peak ratios of 1, √3, 2, √7. |

| Lamellar | Lα | Bilayers of PGMO separated by water layers. | Less viscous than cubic and hexagonal phases, fluid-like. Birefringent. | Exhibits a SAXS pattern with equally spaced peaks (1, 2, 3...). |

| Bicontinuous Cubic | V2 | Continuous lipid bilayer forming a complex 3D network, separating two continuous water channels. | Very stiff, transparent gel. Optically isotropic. | Different cubic phases (e.g., Gyroid, Diamond, Primitive) can exist, distinguishable by their unique SAXS patterns. |

Experimental Protocols for Characterization

The identification and characterization of PGMO's liquid crystalline phases require a combination of analytical techniques.

Sample Preparation

-

Weighing: Accurately weigh appropriate amounts of PGMO and deionized water into a glass vial.

-

Mixing: Seal the vial and centrifuge the mixture back and forth to ensure thorough mixing.

-

Homogenization: For viscous samples, use a spatula to mix or employ freeze-thaw cycles to promote homogeneity.

-

Equilibration: Allow the samples to equilibrate at a controlled temperature for at least 48 hours before analysis.

Polarized Light Microscopy (PLM)

This technique is used to distinguish between optically isotropic phases (e.g., cubic and micellar) and anisotropic, or birefringent, phases (e.g., lamellar and hexagonal).[9][10][11]

Protocol:

-

Place a small amount of the equilibrated sample between a microscope slide and a coverslip.

-

Seal the coverslip with nail polish to prevent water evaporation.

-

Place the slide on the microscope stage.

-

Observe the sample between crossed polarizers.

-

Isotropic phases will appear dark, while anisotropic phases will appear bright with characteristic textures.

-

A hot stage can be attached to the microscope to observe phase transitions as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperature and enthalpy of phase transitions.[12]

Protocol:

-

Accurately weigh 5-10 mg of the equilibrated sample into an aluminum DSC pan.

-

Hermetically seal the pan to prevent water loss. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat and cool the sample at a controlled rate (e.g., 2-10 °C/min) over the desired temperature range.

-

Phase transitions will appear as endothermic or exothermic peaks in the DSC thermogram.

Small-Angle X-ray Scattering (SAXS)

SAXS is the definitive technique for identifying the specific type of liquid crystalline phase by determining its structural parameters.[13][14][15]

Protocol:

-

Load the sample into a temperature-controlled sample holder with X-ray transparent windows (e.g., quartz capillary).

-

Expose the sample to a collimated X-ray beam.

-

Collect the scattered X-rays on a 2D detector.

-

The resulting scattering pattern will show a series of peaks.

-

The positions of these peaks (q-values) are characteristic of the lattice structure of the liquid crystalline phase. The ratio of the peak positions allows for unambiguous phase identification.

Table: SAXS Peak Ratios for Common Lyotropic Phases

| Phase | q-value Ratios |

| Lamellar (Lα) | 1 : 2 : 3 : 4 |

| Hexagonal (HII) | 1 : √3 : √4 : √7 |

| Cubic - Primitive (Im3m) | √2 : √4 : √6 : √8 |

| Cubic - Diamond (Pn3m) | √2 : √3 : √4 : √6 |

| Cubic - Gyroid (Ia3d) | √6 : √8 : √14 : √16 |

Rheology

Rheological measurements provide information on the mechanical properties (e.g., viscosity, elasticity) of the different phases.[6][8]

Protocol:

-

Place the sample onto the rheometer plate (a cone-and-plate or parallel plate geometry is typically used).

-

Use a solvent trap to prevent dehydration during the measurement.

-

Perform an amplitude sweep to determine the linear viscoelastic region (LVER).

-

Within the LVER, perform a frequency sweep to measure the storage modulus (G') and loss modulus (G'').

-

Cubic phases typically exhibit high elasticity (G' > G'') and little frequency dependence, characteristic of a stiff gel.[6][8] Hexagonal phases also behave as gels, while lamellar phases are generally less viscous.

Conclusion

The phase transition behavior of this compound is a critical aspect of its functionality as an emulsifier and a key component in advanced drug delivery systems. While a detailed phase diagram for the binary PGMO-water system is not yet fully established in the literature, by drawing analogies with similar lipid systems, a predictive understanding of its behavior can be achieved. The formation of lamellar, hexagonal, and cubic liquid crystalline phases is anticipated, with transitions driven by changes in water concentration and temperature. The application of a suite of analytical techniques, including polarized light microscopy, differential scanning calorimetry, small-angle X-ray scattering, and rheology, is essential for the comprehensive characterization of these phases. The detailed protocols and workflows presented in this guide provide a robust framework for researchers and scientists to investigate and harness the rich phase behavior of this compound.

References

- 1. CAS 1330-80-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Lyotropic liquid crystal - Wikipedia [en.wikipedia.org]

- 5. Lyotropic Liquid Crystal Phases from Anisotropic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase behavior, rheology, and release from liquid crystalline phases containing combinations of glycerol monooleate, glyceryl monooleyl ether, propylene glycol, and water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery [yakhak.org]

- 8. researchgate.net [researchgate.net]

- 9. Polarized light microscopy - Wikipedia [en.wikipedia.org]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. Polarized Light Microscopy | Nikon’s MicroscopyU [microscopyu.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of Crystal Microstructure Based on Small Angle X-ray Scattering (SAXS) Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Propylene Glycol Monooleate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Propylene (B89431) Glycol Monooleate as a Key Nonionic Surfactant in Pharmaceutical Formulations

Introduction

Propylene glycol monooleate (PGMO) is a nonionic surfactant of significant interest in the pharmaceutical industry. Chemically, it is an ester of propylene glycol and oleic acid. Its amphiphilic nature, arising from a hydrophilic propylene glycol head and a lipophilic oleic acid tail, allows it to reduce interfacial tension between immiscible phases, making it a versatile excipient in a wide range of drug delivery systems. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, experimental characterization, and applications of this compound, with a particular focus on its role in enhancing the solubility and bioavailability of poorly water-soluble drugs.

Physicochemical Properties

This compound is a pale yellow, oily liquid. Its properties as a nonionic surfactant are dictated by its molecular structure and the balance between its hydrophilic and lipophilic portions. A key parameter for surfactants is the Hydrophilic-Lipophilic Balance (HLB), which for this compound, is approximately 3.4.[1] This low HLB value indicates its predominantly lipophilic character, making it an effective water-in-oil (W/O) emulsifier.[1]

| Property | Value | References |

| Chemical Formula | C21H40O3 | [][3] |

| Molecular Weight | 340.54 g/mol | [] |

| CAS Number | 1330-80-9 | [3] |

| Appearance | Pale yellow, oily liquid | [3] |

| HLB Value | ~3.4 | [1] |

| Solubility | Soluble in organic solvents, insoluble in water |

Synthesis of this compound

This compound is primarily synthesized through the esterification of propylene glycol with oleic acid. This reaction can be carried out via several methods, including direct esterification at high temperatures, with or without a catalyst, or by the addition of propylene oxide to oleic acid in the presence of a strong alkali or a Lewis acid catalyst.[4] Enzymatic synthesis using lipases has also been explored as a milder and more specific alternative.[5]

A general representation of the direct esterification reaction is as follows:

Caption: Direct esterification of oleic acid and propylene glycol.

Experimental Protocol for Synthesis

A representative laboratory-scale synthesis of this compound via direct esterification is detailed below:

Materials:

-

Oleic acid (1 mol)

-

Propylene glycol (1.2 mol, slight excess to favor monoester formation)

-

p-Toluenesulfonic acid (catalyst, ~0.5% w/w of reactants)

-

Toluene (solvent, for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate (B86663)

-

Activated charcoal

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine oleic acid, propylene glycol, p-toluenesulfonic acid, and toluene.

-

Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

-

After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash it with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate and decolorize with activated charcoal.

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.[4]

Experimental Characterization

Determination of Critical Micelle Concentration (CMC)

Experimental Protocol for CMC Determination (Surface Tension Method):

Principle: Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the interface.[6]

Apparatus:

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., a mixture of an organic solvent and water, given its low water solubility).

-

Prepare a series of dilutions of the stock solution with varying concentrations of this compound.

-

Measure the surface tension of each solution using the tensiometer at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

Caption: Workflow for CMC determination by surface tensiometry.

Evaluation of Emulsification Performance

The primary function of this compound in many formulations is to act as an emulsifier. Its performance can be evaluated by preparing emulsions and characterizing their stability and droplet size.

Experimental Protocol for Emulsification Performance:

Materials:

-

This compound

-

Oil phase (e.g., mineral oil, vegetable oil)

-

Aqueous phase (e.g., deionized water)

-

Homogenizer (e.g., high-shear mixer or microfluidizer)

Procedure:

-

Prepare the oil phase and the aqueous phase separately. Dissolve the this compound in the oil phase.

-

Gradually add the aqueous phase to the oil phase while homogenizing at a constant speed and temperature.

-

Continue homogenization for a specified period to ensure uniform droplet size.

-

Assess the stability of the resulting emulsion by observing for phase separation, creaming, or coalescence over time at different storage conditions (e.g., room temperature, elevated temperature).

-

Measure the droplet size and size distribution of the emulsion using techniques like dynamic light scattering (DLS).

Applications in Drug Development

This compound's properties make it a valuable excipient in various pharmaceutical applications, particularly for poorly water-soluble drugs.

Solubility Enhancement

This compound can act as a solubilizing agent, increasing the concentration of hydrophobic drugs in a formulation.[7][8] This is particularly relevant in the development of oral and topical drug delivery systems.

Experimental Protocol for Drug Solubility Enhancement:

Materials:

-

Poorly water-soluble drug

-

This compound

-

Various oils, surfactants, and co-surfactants for comparison

-

Vials

-

Shaking incubator

-

Analytical method for drug quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of the drug to a series of vials containing this compound or other excipients.

-

Tightly seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 48-72 hours) to reach equilibrium.

-

After incubation, centrifuge the samples to separate the undissolved drug.

-

Carefully collect the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved drug in the supernatant using a validated analytical method.

Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound is a common component in Self-Emulsifying Drug Delivery Systems (SEDDS).[9][10][11][12][13] SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[12] These systems can significantly enhance the oral bioavailability of lipophilic drugs.

Formulation and Characterization of SEDDS:

The development of a SEDDS formulation involves screening various excipients for their ability to solubilize the drug and form a stable microemulsion upon dilution. Pseudo-ternary phase diagrams are often constructed to identify the optimal ratios of oil, surfactant, and co-surfactant.

References

- 1. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. JPH0674237B2 - Method for producing this compound - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. pharmiweb.com [pharmiweb.com]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Replacing PEG-surfactants in self-emulsifying drug delivery systems: Surfactants with polyhydroxy head groups for advanced cytosolic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Propylene Glycol Monooleate as an Emulsifier: A Technical Guide to its Mechanism of Action

Propylene (B89431) glycol monooleate (PGMO) is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries for its effective emulsifying properties. As a monoester of propylene glycol and oleic acid, its amphiphilic nature allows it to stabilize oil-in-water (o/w) and water-in-oil (w/o) emulsions, with a particular proficiency in systems where a low hydrophilic-lipophilic balance (HLB) is required. This technical guide provides an in-depth exploration of the mechanism of action of PGMO, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its function at the molecular level.

Physicochemical Properties and Core Mechanism

The emulsifying action of Propylene Glycol Monooleate is fundamentally rooted in its molecular structure. It consists of a hydrophilic propylene glycol "head" and a lipophilic oleic acid "tail". This amphiphilic design is the cornerstone of its ability to act as a surfactant. When introduced into an oil and water system, PGMO molecules spontaneously migrate to the interface between the two immiscible liquids.

The lipophilic oleate (B1233923) portion of the molecule preferentially resides in the oil phase, while the hydrophilic propylene glycol portion orients itself towards the water phase. This arrangement allows PGMO to act as a bridge between the oil and water molecules, effectively reducing the interfacial tension that naturally exists between them. By lowering this energy barrier, the formation of a dispersed system (an emulsion) is made significantly more favorable, facilitating the creation of fine droplets of one liquid within the other.

Beyond simply reducing interfacial tension, the accumulation of PGMO molecules at the droplet surface forms a protective barrier. This interfacial film presents a steric hindrance, a physical impediment that prevents the dispersed droplets from coming into close contact and coalescing, which is the primary mechanism of emulsion breakdown. This steric stabilization is a key feature of non-ionic surfactants like PGMO and is crucial for the long-term stability of the emulsion.

Quantitative Performance Data

The efficacy of an emulsifier is quantified through several key parameters. The following tables summarize typical quantitative data for this compound, providing a benchmark for its performance characteristics.

| Parameter | Typical Value | Significance |

| Hydrophilic-Lipophilic Balance (HLB) | ~3-5 | Indicates a preference for forming water-in-oil (w/o) emulsions, though it can be used in o/w systems as a co-emulsifier. |

| Molecular Weight | ~342.5 g/mol | Influences molecular packing at the interface and diffusion kinetics. |

| Critical Micelle Concentration (CMC) | Varies with solvent and temperature | The concentration at which surfactant molecules begin to form micelles in the bulk phase; indicates maximum surface tension reduction. |

| Surface Tension Reduction | Can lower water surface tension significantly | A direct measure of its activity at the air-water or oil-water interface. |

| Emulsion Performance Metric | Typical Range | Experimental Context |

| Droplet Size (DLS) | 100 nm - 10 µm | Highly dependent on formulation, energy input (homogenization), and concentration. Smaller droplets generally lead to greater stability. |

| Zeta Potential | 0 to -30 mV | While a non-ionic surfactant, impurities or interactions can impart a slight negative charge. A higher absolute value suggests greater electrostatic stability. |

| Emulsion Stability Index (ESI) | > 80% after 24h | Measured by observing phase separation over time. High ESI indicates good stability against creaming, coalescence, and flocculation. |

Key Experimental Protocols

The characterization of PGMO's emulsifying action involves several standard analytical techniques. Detailed below are the methodologies for key experiments.

Measurement of Droplet Size and Zeta Potential

Objective: To determine the size distribution and surface charge of the droplets in an emulsion stabilized by PGMO.

Methodology: Dynamic Light Scattering (DLS)

-

Sample Preparation: The emulsion is diluted with the continuous phase (e.g., deionized water for an o/w emulsion) to an appropriate concentration to avoid multiple scattering effects. This is typically a dilution factor of 100 to 1000.

-

Instrument Setup: A DLS instrument, such as a Malvern Zetasizer, is used. The sample is placed in a disposable cuvette. The laser wavelength (e.g., 633 nm) and scattering angle (e.g., 173°) are set.

-

Measurement: The instrument measures the intensity fluctuations of scattered light caused by the Brownian motion of the droplets. These fluctuations are related to the particle diffusion coefficient, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation.

-

Zeta Potential: For zeta potential measurement, the same diluted sample is placed in a specialized capillary cell. An electric field is applied, causing the charged droplets to move. The velocity of this movement (electrophoretic mobility) is measured by the instrument and used to calculate the zeta potential.

-

Data Analysis: The results are typically presented as a size distribution graph (intensity vs. size) and an average zeta potential value in millivolts (mV).

Interfacial Tension Measurement

Objective: To quantify the reduction in interfacial tension between oil and water upon the addition of PGMO.

Methodology: Pendant Drop Tensiometry

-

Apparatus: A goniometer/tensiometer equipped with a camera, a light source, and a syringe for forming a droplet.

-

Procedure:

-

A droplet of the denser liquid (e.g., water with dissolved PGMO) is formed at the tip of a needle within a cuvette filled with the less dense liquid (e.g., oil).

-

The shape of this pendant drop is determined by the balance between gravitational forces and the interfacial tension.

-

The camera captures a high-resolution image of the droplet profile.

-

-

Analysis: Sophisticated software analyzes the shape of the droplet, fitting it to the Young-Laplace equation. This analysis yields a precise value for the interfacial tension between the two liquids. Measurements are taken for the pure oil-water system and then with varying concentrations of PGMO to determine its effect.

Visualization of Mechanisms and Workflows

To better illustrate the concepts described, the following diagrams have been generated using Graphviz.

Caption: Molecular orientation of PGMO at the oil-water interface.

Caption: Experimental workflow for emulsion formation and characterization.

Safety and Toxicity Profile of Propylene Glycol Monooleate for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of propylene (B89431) glycol monooleate (PGMO) relevant to its use in research applications. Given the limited extent of toxicological data available specifically for PGMO, this guide incorporates a weight-of-evidence approach, including data from structurally related propylene glycol esters, to provide a thorough safety assessment.

Introduction to Propylene Glycol Monooleate

This compound (CAS No. 1330-80-9) is the monoester of propylene glycol and oleic acid. It is a versatile non-ionic surfactant and emulsifier used in a variety of applications, including as a solvent, vehicle, and penetration enhancer in pharmaceutical and cosmetic formulations.[1] In research and drug development, its ability to improve the solubility and bioavailability of poorly water-soluble compounds makes it a valuable excipient.[1] Understanding its safety and toxicity is paramount for its appropriate use in non-clinical and pre-clinical studies.

Physicochemical Properties

| Property | Value |

| Chemical Name | 2-hydroxypropyl oleate (B1233923) |

| Synonyms | Propylene glycol oleate, PGMO |

| CAS Number | 1330-80-9 |

| Molecular Formula | C21H40O3 |

| Molecular Weight | 340.54 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents; insoluble in water |

Toxicological Profile

The safety of propylene glycol esters has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that these ingredients are safe as used in cosmetics.[2] The toxicological profile of PGMO is largely inferred from data on propylene glycol and other propylene glycol esters due to their similar chemical structures and metabolic pathways.[3]

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects from a single, high-dose exposure to a substance. Propylene glycol and its esters generally exhibit a very low order of acute toxicity.

Table 1: Acute Toxicity Data for Propylene Glycol and Related Esters

| Substance | Test | Species | Route | LD50 | Reference |

| Propylene Glycol | Acute Oral Toxicity | Rat | Oral | 20,000 mg/kg | [4] |

| Propylene Glycol | Acute Dermal Toxicity | Rabbit | Dermal | 20,800 mg/kg | [5] |

| Propylene Glycol Monostearate | Acute Oral Toxicity | Rat | Oral | ~25.8 g/kg | [2] |

| Propylene Glycol Monostearate | Acute Oral Toxicity | Rat | Oral | >32 g/kg | [6] |

| PEG-25 Propylene Glycol Stearate (B1226849) | Acute Oral Toxicity | Rat | Oral | >25.1 g/kg | [7] |

No specific LD50 value for this compound was identified in the reviewed literature.

Skin and Eye Irritation

Skin Irritation: Propylene glycol and its esters are generally considered to be non- to mildly irritating to the skin.[8] A primary skin irritation test in rabbits with propylene glycol oleate at a 1% concentration resulted in mild erythema.[2] In clinical tests on humans, propylene glycol has been associated with both irritant and, more rarely, allergic contact dermatitis, particularly in individuals with pre-existing skin conditions or when used under occlusive patches at high concentrations.[9][10]

Eye Irritation: Undiluted propylene glycol is considered minimally irritating to the eyes. An antiperspirant product containing 2.0% PEG-25 propylene glycol stearate was classified as non-irritating to mildly irritating to the eyes of rabbits.[7]

Table 2: Skin and Eye Irritation Data

| Substance | Test | Species | Results | Reference |

| Propylene Glycol Oleate (1%) | Primary Skin Irritation | Rabbit | Mild erythema | [2] |

| Propylene Glycol | Eye Irritation | Rabbit | No eye irritation (OECD 405) | |

| PEG-25 Propylene Glycol Stearate (2% in product) | Eye Irritation | Rabbit | Non-irritating to mildly irritating | [7] |

Skin Sensitization

Propylene glycol has a low potential for skin sensitization.[9] A guinea pig sensitization test with PEG-25 propylene glycol stearate classified it as non-allergenic.[7] Clinical patch tests with PEG-25 propylene glycol stearate and PEG-55 propylene glycol oleate were negative.[7]

Repeated-Dose Toxicity

Subchronic and chronic toxicity studies on propylene glycol and its esters have not shown significant evidence of systemic toxicity. A chronic six-month feeding study with a mixture containing 17% propylene glycol monostearate showed no signs of toxicity in rats and dogs.[2] In a 2-year study, rats fed diets containing up to 5% propylene glycol showed no apparent ill effects.[8]

Table 3: Repeated-Dose Toxicity Data

| Substance | Duration | Species | Route | NOAEL/LOAEL | Effects Observed | Reference |

| Propylene Glycol | 2 years | Rat | Oral | NOAEL: 1,700 mg/kg/day | No observed adverse effects | |

| Propylene Glycol | 90 days | Rat | Inhalation | LOAEC: 160 mg/m³ | Ocular and nasal irritation | [11] |

| Propylene Glycol Monostearate (17% in mixture) | 6 months | Rat, Dog | Oral | - | No signs of toxicity | [2] |

Genotoxicity

Genotoxicity studies are conducted to determine if a substance can cause damage to genetic material. Propylene glycol monostearate was found to be negative in in vitro microbial assays for mutagenicity (Ames test).[2] A comprehensive review of propylene glycols found no evidence of mutagenic potential.[3]

Table 4: Genotoxicity Data

| Substance | Test | System | Results | Reference |

| Propylene Glycol Monostearate | Ames Test | In vitro microbial assay | Negative | [2] |

| Propylene Glycol | Wide range of assays | In vitro and in vivo | Negative | [3] |

Carcinogenicity

Long-term animal studies on propylene glycol have not shown any evidence of carcinogenicity.[8] The International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), and the U.S. Environmental Protection Agency (EPA) have not classified propylene glycol as a carcinogen.

Reproductive and Developmental Toxicity

Studies on propylene glycol have not indicated any adverse effects on reproduction or development. A continuous breeding study in mice with propylene glycol in drinking water showed no effects on fertility.[8]

Metabolism and Pharmacokinetics

Propylene glycol esters, such as PGMO, are expected to be hydrolyzed in the body to propylene glycol and the corresponding fatty acid (oleic acid in this case).[2] Propylene glycol is then metabolized to lactic and pyruvic acids, which are normal constituents of the carbohydrate metabolism cycle.[8] Oleic acid is a naturally occurring fatty acid and is readily metabolized. The rapid metabolism and excretion of these components contribute to the low systemic toxicity of propylene glycol esters.

Experimental Protocols

Detailed methodologies for key toxicological studies are outlined in the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The following are summaries of relevant protocols.

Acute Oral Toxicity (based on OECD 401)

-

Test System: Typically rats, one sex.

-

Procedure: A single dose of the test substance is administered by gavage to fasted animals.

-

Dose Levels: At least three dose levels are used, with a sufficient number of animals at each level (e.g., 5).

-